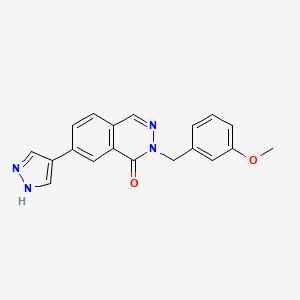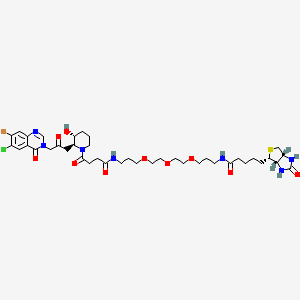
Biotin-PEG3-amide-C2-CO-Halofuginone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG3-amide-C2-CO-Halofuginone is a derivative of halofuginone, a natural product known for its anti-inflammatory and immunomodulatory activities. This compound is particularly significant in cancer research due to its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-amide-C2-CO-Halofuginone involves multiple steps, starting with the derivatization of halofuginone. The process typically includes the following steps:
Activation of Halofuginone: Halofuginone is first activated by reacting with a suitable reagent to introduce a functional group that can further react with polyethylene glycol (PEG).
PEGylation: The activated halofuginone is then reacted with PEG3 to form a PEGylated intermediate. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Amidation: The PEGylated intermediate is then reacted with biotin to form the final product, this compound. This step typically involves the use of amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Biotin-PEG3-amide-C2-CO-Halofuginone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
科学的研究の応用
Biotin-PEG3-amide-C2-CO-Halofuginone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and cellular processes due to its biotin moiety, which allows for easy detection and purification.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents due to its unique chemical properties
作用機序
Biotin-PEG3-amide-C2-CO-Halofuginone exerts its effects through multiple molecular targets and pathways. The compound is known to inhibit proline hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis and tumor growth. Additionally, it modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell proliferation and differentiation .
類似化合物との比較
Similar Compounds
Halofuginone: The parent compound with anti-inflammatory and immunomodulatory properties.
Biotin-PEG3-amide-C2-CO-Halofuginone: A derivative with enhanced solubility and bioavailability due to PEGylation.
Other PEGylated Halofuginone Derivatives: Compounds with similar structures but different PEG chain lengths or functional groups.
Uniqueness
This compound stands out due to its combination of biotin, PEG, and halofuginone moieties. This unique structure enhances its solubility, stability, and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C40H57BrClN7O10S |
|---|---|
分子量 |
943.3 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1 |
InChIキー |
STZBOEYXCXXECB-MKSXXCPVSA-N |
異性体SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
正規SMILES |
C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
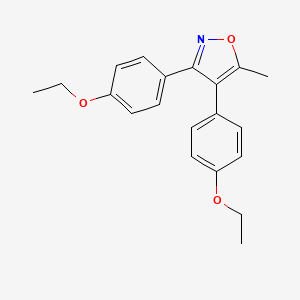
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)


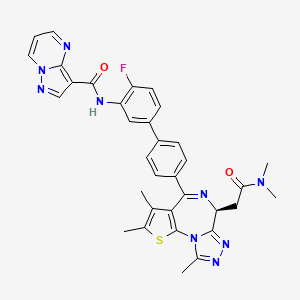
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
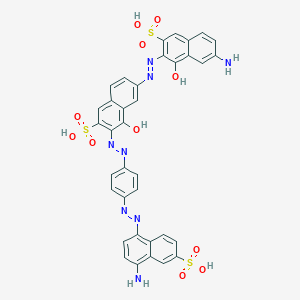
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

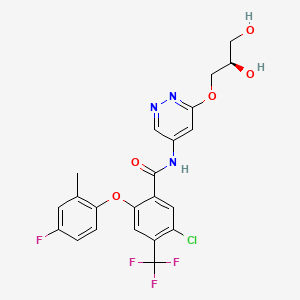
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
